molecular formula C10H18ClNO2 B580019 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate CAS No. 869112-14-1

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Cat. No.: B580019
CAS No.: 869112-14-1
M. Wt: 219.709
InChI Key: OTUFGRVWNPWRJD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with an ethyl ester group and a 2-chloroethyl group.

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of umeclidinium bromide , which is a long-acting muscarinic antagonist . Therefore, it can be inferred that the compound might interact with muscarinic acetylcholine receptors.

Mode of Action

Given its role as an intermediate in the synthesis of Umeclidinium Bromide , it is plausible that it may interact with muscarinic acetylcholine receptors, leading to antagonistic effects.

Biochemical Pathways

As an intermediate in the synthesis of Umeclidinium Bromide , it might be involved in pathways related to muscarinic acetylcholine receptor signaling

Pharmacokinetics

The compound is soluble in Chloroform, DCM, and Ethyl Acetate , which suggests it might have good bioavailability.

Result of Action

Given its role as an intermediate in the synthesis of Umeclidinium Bromide , it might contribute to the antagonistic effects on muscarinic acetylcholine receptors

Action Environment

It is recommended to store the compound at -20°C and protect it from light , suggesting that temperature and light could affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as chloroform, dichloromethane, or ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-bromoethyl)piperidine-4-carboxylate
  • Ethyl 1-(2-iodoethyl)piperidine-4-carboxylate
  • Ethyl 1-(2-fluoroethyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroethyl group allows for specific interactions and reactivity that differ from its bromo, iodo, and fluoro analogs .

Properties

IUPAC Name

ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUFGRVWNPWRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734168
Record name Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869112-14-1
Record name Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X48LFT866M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ethyl nipecotate (20.0 mL, 130 mmol) in acetone (180 mL) was added 1-bromo-2-chloroethane (21.6 mL, 260 mmol) followed by anhydrous K2CO3 (27.12 g, 196 mmol). The reaction mixture was stirred for 24 h and then concentrated under vacuum. The resulting residue was treated with H2O (75 mL) and extracted with Et2O. The combined organic layers were dried with MgSO4, filtered, and concentrated under vacuum. Purification of the crude residue by flash chromatography (50% Et2O/50% hexane) on silica gel gave the title compound (10.99 g, 38.6%). EI-MS m/z 220(M+H+) Rt (1.20 min).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
27.12 g
Type
reactant
Reaction Step Two
Yield
38.6%

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